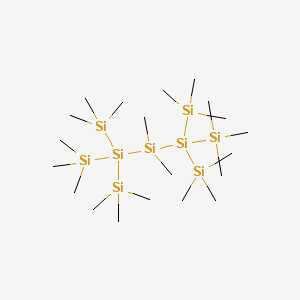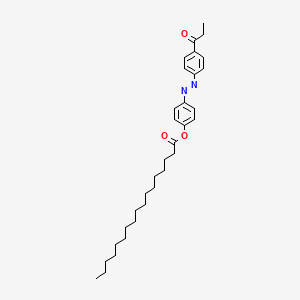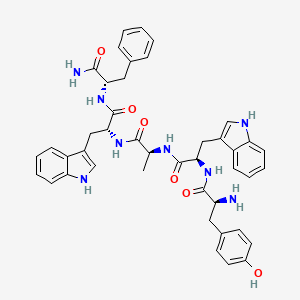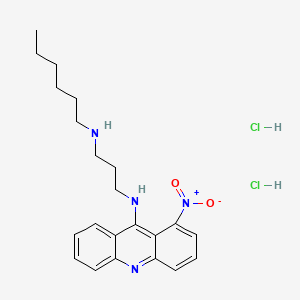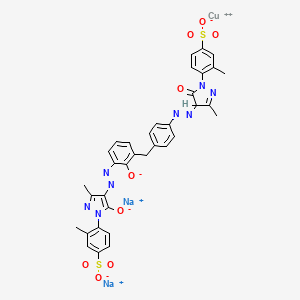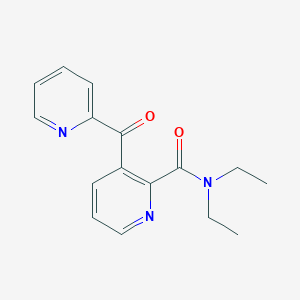
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide: is a compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two pyridine rings and a carboxamide group, which contribute to its unique chemical properties. It is used in various scientific research fields due to its ability to form stable complexes with metals and its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
化学反応の分析
Types of Reactions: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with metal ions makes it a candidate for studying metalloenzymes and their inhibitors .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its interactions with biological targets are studied to understand its mechanism of action and potential drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds .
作用機序
The mechanism of action of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound interacts with the active site of the enzyme, blocking substrate access and altering the enzyme’s conformation . The molecular targets include various metalloenzymes involved in critical biological processes .
類似化合物との比較
Similar Compounds:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and carboxamide groups but differs in the position of the substituents.
Pyridine-2-carboxaldehyde: A simpler compound with a single pyridine ring and an aldehyde group.
Uniqueness: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is unique due to its specific structure, which allows for the formation of stable metal complexes and its potential biological activities. Its dual pyridine rings and carboxamide group provide versatility in chemical reactions and applications .
特性
| 77924-12-0 | |
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC名 |
N,N-diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-3-19(4-2)16(21)14-12(8-7-11-18-14)15(20)13-9-5-6-10-17-13/h5-11H,3-4H2,1-2H3 |
InChIキー |
UWIMMHLQUBHSLG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
